molecular formula C7H16ClN B2701087 3-(2-methylpropyl)azetidine hydrochloride CAS No. 2174002-49-2

3-(2-methylpropyl)azetidine hydrochloride

Cat. No.: B2701087
CAS No.: 2174002-49-2
M. Wt: 149.66
InChI Key: VREAMBDDELRPFO-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H16ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Scientific Research Applications

3-(2-methylpropyl)azetidine hydrochloride has several applications in scientific research:

Future Directions

While specific future directions for 3-Isobutylazetidine hydrochloride are not mentioned in the available resources, research into azetidines and related compounds continues to be an active area of study. This includes the synthesis of structurally diverse azetidine derivatives and the exploration of their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)azetidine hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient and straightforward routes to produce azetidines, including this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines.

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)azetidine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-methylpropyl)azetidine hydrochloride include:

    Azetidine: The parent compound with a four-membered nitrogen-containing ring.

    3-Methylazetidine: A derivative with a methyl group instead of an isobutyl group.

    3-Phenylazetidine: A derivative with a phenyl group.

Uniqueness

This compound is unique due to its isobutyl substituent, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-(2-methylpropyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)3-7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREAMBDDELRPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-49-2
Record name 3-(2-methylpropyl)azetidine hydrochloride
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